(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid
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Overview
Description
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon and two double bonds at the eleventh and fourteenth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.
Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through selective hydroxylation reactions using reagents such as osmium tetroxide or other hydroxylating agents.
Formation of Double Bonds: The double bonds at the eleventh and fourteenth positions can be introduced through dehydrogenation reactions using catalysts like palladium on carbon or other suitable dehydrogenating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like platinum or palladium.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of 3-ketoicosa-11,14-dienoic acid or 3-carboxyicosa-11,14-dienoic acid.
Reduction: Formation of 3-hydroxyicosanoic acid.
Substitution: Formation of 3-substituted icosa-11,14-dienoic acid derivatives.
Scientific Research Applications
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism and signaling pathways.
Pathways: Modulation of inflammatory responses and cell proliferation pathways.
Comparison with Similar Compounds
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid: vs. The position of the double bonds differs, affecting their biological activity.
This compound: vs. The presence of an additional double bond in the latter compound.
Uniqueness: this compound is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,19,21H,2-5,8,11-18H2,1H3,(H,22,23)/b7-6+,10-9+/t19-/m1/s1 |
InChI Key |
UQIGTQUYNGRRMI-RXEQJFHXSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCC[C@H](CC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
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